![molecular formula C22H21N5O2S B2993884 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide CAS No. 1797951-74-6](/img/structure/B2993884.png)

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

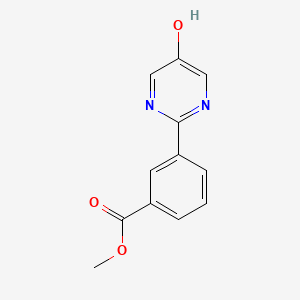

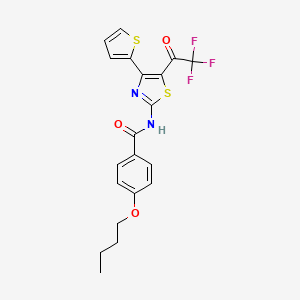

This compound is a complex organic molecule that contains several functional groups, including a benzo[d]thiazol-2-yl group, a piperidin-4-yl group, and a 2-cyanophenyl group. These groups are connected by an oxalamide moiety .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxalamide moiety. Unfortunately, without more specific information or a crystal structure, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxalamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique

Orexin Receptor Mechanisms in Compulsive Eating

A study by Piccoli et al. (2012) explored the role of orexin receptors in compulsive eating behavior, using various orexin receptor antagonists to understand their effects on binge eating in female rats. This research might imply the potential for structurally similar compounds to be investigated for their effects on feeding behavior, arousal, stress, and possibly drug abuse (Piccoli et al., 2012).

Cannabinoid Receptor Interaction

Research by Shim et al. (2002) focused on the molecular interaction of certain antagonists with the CB1 cannabinoid receptor, using computational methods to analyze the conformational and binding characteristics of these compounds. This study suggests a framework for understanding how similar compounds might interact with cannabinoid receptors, potentially contributing to the development of treatments for disorders related to cannabinoid system dysfunction (Shim et al., 2002).

Metabolism of Orexin Receptor Antagonists

Renzulli et al. (2011) detailed the metabolism of an orexin receptor antagonist, highlighting the pathways through which these compounds are metabolized in humans. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents, indicating a research area where structurally related compounds might be applied (Renzulli et al., 2011).

Antihistaminic Activity

The work by Janssens et al. (1985) on the synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines offers insights into the design and pharmacological evaluation of compounds for potential antihistamine properties. This research avenue could be relevant for compounds with similar structural features, aiming to alleviate symptoms of allergic reactions (Janssens et al., 1985).

Antibacterial Study

Khalid et al. (2016) synthesized and evaluated the antibacterial activity of N-substituted derivatives of a specific oxadiazole compound. The study highlights the potential of structurally related compounds to act as antibacterial agents, which could be explored for the development of new antibiotics or disinfectants (Khalid et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

The affected biochemical pathway is the arachidonic acid pathway . The suppression of COX enzymes leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation .

Result of Action

The suppression of COX enzymes by this compound leads to a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin . This results in the inhibition of inflammation and pain sensation . In fact, some derivatives of this compound have shown significant anti-inflammatory activity .

Orientations Futures

Propriétés

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c23-13-16-5-1-2-6-17(16)25-21(29)20(28)24-14-15-9-11-27(12-10-15)22-26-18-7-3-4-8-19(18)30-22/h1-8,15H,9-12,14H2,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBNPSTYBDODC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-cyanophenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)

![2-(Diethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2993809.png)

![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)

![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)

![1-(5-Ethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2993814.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)